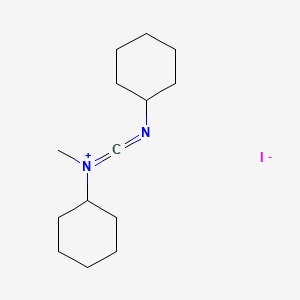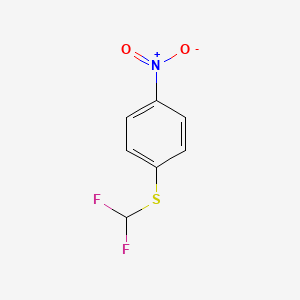
4-(ジフルオロメチルチオ)ニトロベンゼン
概要
説明
4-(Difluoromethylthio)nitrobenzene is an organic compound with the molecular formula C7H5F2NO2S . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of 4-(Difluoromethylthio)nitrobenzene includes a six-membered aromatic ring, a nitro group attached to the ring (aromatic), and a sulfide . The molecule contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds .科学的研究の応用
蛍光センシングと検出
4-(ジフルオロメチルチオ)ニトロベンゼン: は、ニトロベンゼンを検出する能力について調査されています。研究者らは、この化合物を前駆体として用いて、蛍光性亜鉛(II)金属有機構造体(Zn-MOFs)を合成しました。 これらのZn-MOFsは、水溶液中のニトロベンゼンを検出する際に高い感度を示し、環境モニタリングや安全性評価のための潜在的な蛍光プローブとなっています .
Safety and Hazards
The safety data sheet for a related compound, 2,4-Difluoronitrobenzene, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only in well-ventilated areas, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
作用機序
Target of Action
It is known that difluoromethylation processes, which this compound is involved in, have been used for the precise site-selective installation of cf2h onto large biomolecules such as proteins .
Mode of Action
The mode of action of 4-(Difluoromethylthio)nitrobenzene involves difluoromethylation processes based on X–CF2H bond formation . The compound interacts with its targets through these processes, resulting in changes at the molecular level.
Biochemical Pathways
It is known that nitroaromatic compounds, such as this one, can be degraded by bacteria through various metabolic pathways . These pathways involve overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Result of Action
It is known that the compound is involved in difluoromethylation processes, which can lead to the formation of new bonds in large biomolecules .
Action Environment
The action of 4-(Difluoromethylthio)nitrobenzene can be influenced by environmental factors . For instance, the outcomes of difluoromethylation reactions, in which this compound is involved, are restricted by the reaction environment .
生化学分析
Biochemical Properties
4-(Difluoromethylthio)nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with specific enzymes involved in oxidative denitration and ring-fission processes. These interactions are crucial for the degradation of nitro-substituted aromatic compounds. The compound’s ability to facilitate the reduction of the nitro group and its subsequent interactions with mutase enzymes and operons encoding aminophenol degradation highlight its importance in biochemical pathways .
Cellular Effects
The effects of 4-(Difluoromethylthio)nitrobenzene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(Difluoromethylthio)nitrobenzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound’s ability to modulate gene expression is also linked to its interactions with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethylthio)nitrobenzene have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to changes in its efficacy and impact on cells. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethylthio)nitrobenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(Difluoromethylthio)nitrobenzene is involved in several metabolic pathways, particularly those related to the degradation of nitro-substituted aromatic compounds. It interacts with enzymes such as oxygenases and mutases, which facilitate the breakdown of the compound into less toxic metabolites. These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-(Difluoromethylthio)nitrobenzene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in biochemical reactions .
Subcellular Localization
4-(Difluoromethylthio)nitrobenzene exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects .
特性
IUPAC Name |
1-(difluoromethylsulfanyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMAJTTXWQKVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400875 | |
| Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24933-57-1 | |
| Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



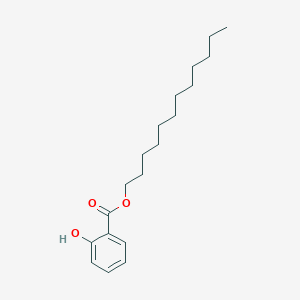
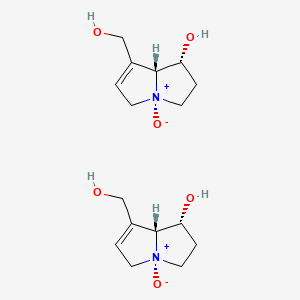
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
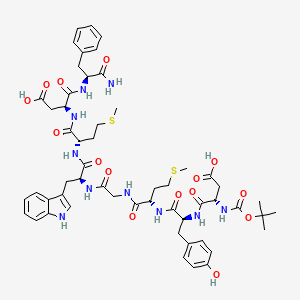
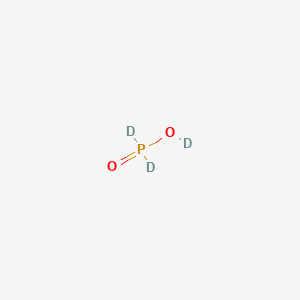
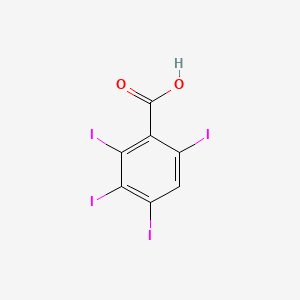

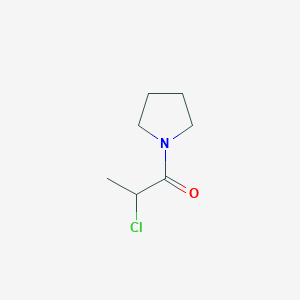
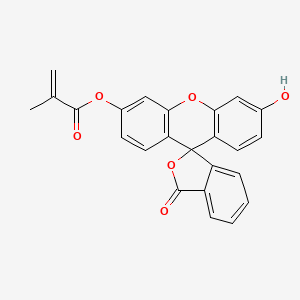

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
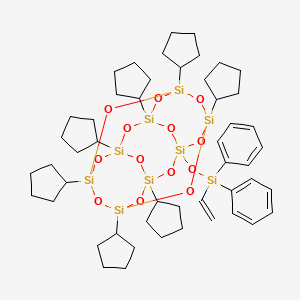
![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)
